![molecular formula C12H10N2O2 B11713028 N'-[(E)-phenylmethylidene]furan-2-carbohydrazide](/img/structure/B11713028.png)
N'-[(E)-phenylmethylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a furan ring, a phenyl group, and a hydrazone linkage, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-phenylmethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the hydrazone linkage.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N’-[(E)-phenylmethylidene]furan-2-carbohydrazide involves its interaction with biological targets through the hydrazone linkage. This compound can form hydrogen bonds and coordinate with metal ions, affecting various molecular pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to specific proteins .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[(2-furfurylidene)pyridine-3-carbohydrazide]
- N’-[(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide]
Uniqueness
N’-[(E)-phenylmethylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a phenyl group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and exhibit fluorescence makes it particularly valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H10N2O2 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
N-[(E)-benzylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O2/c15-12(11-7-4-8-16-11)14-13-9-10-5-2-1-3-6-10/h1-9H,(H,14,15)/b13-9+ |
Clave InChI |
MXRGCOYEBPKDII-UKTHLTGXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CO2 |
SMILES canónico |
C1=CC=C(C=C1)C=NNC(=O)C2=CC=CO2 |
Solubilidad |
30.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


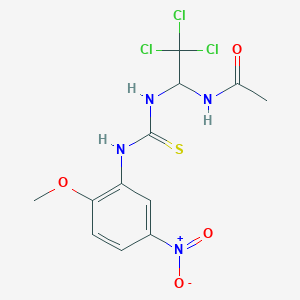
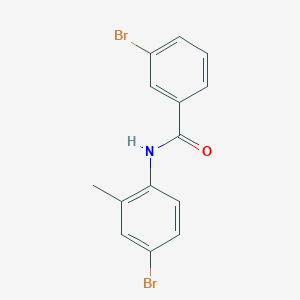
![2,2'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(4-methyl-1-oxopentane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11712951.png)
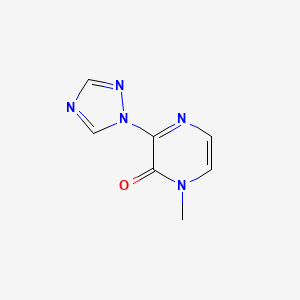
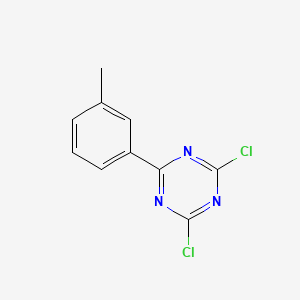
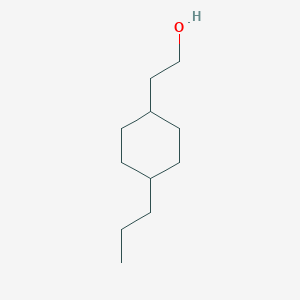
![3-nitro-N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712970.png)

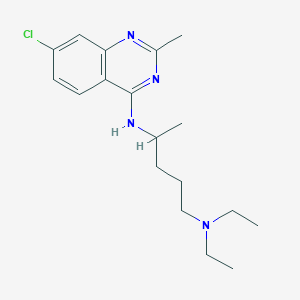
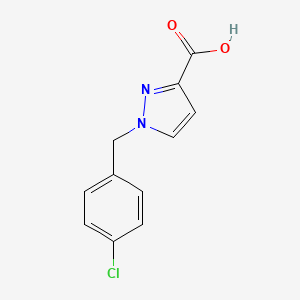

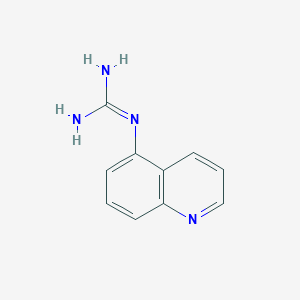
![3-Thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid m-tolylamide](/img/structure/B11713007.png)

